吡哆醇二棕榈酸酯

概述

描述

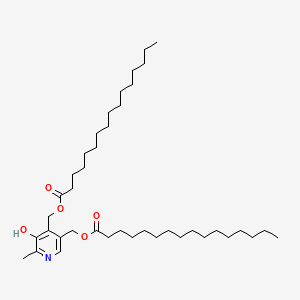

Pyridoxine dipalmitate, also known as vitamin B6 dipalmitate, is a derivative of pyridoxine (vitamin B6). It is a white or similar white crystal or crystalline powder that is odorless. This compound is known for its better skin permeation and stability compared to pyridoxine. Pyridoxine dipalmitate is primarily used as a cosmetic functional additive, helping to prevent and treat various skin conditions such as roughness, acne, and sunburns .

科学研究应用

Pyridoxine dipalmitate has a wide range of scientific research applications:

作用机制

Target of Action

Pyridoxine dipalmitate is a derivative of pyridoxine, also known as vitamin B6 . The primary targets of pyridoxine dipalmitate are the enzymes involved in the metabolism of amino acids, neurotransmitters, sphingolipids, and aminolevulinic acid . These enzymes require the active form of vitamin B6, pyridoxal 5’-phosphate (PLP), as a coenzyme .

Mode of Action

Pyridoxine dipalmitate is converted to pyridoxal 5’-phosphate (PLP) in the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates . It is involved in the synthesis of neurotransmitters such as serotonin and norepinephrine .

Pharmacokinetics

The unphosphorylated parts of pyridoxine are absorbed by passive diffusion in the jejunum and ileum . The phosphorylated parts, on the other hand, are absorbed after being dephosphorylated by alkaline phosphatase in the small intestine . This process affects the bioavailability of pyridoxine and its derivatives.

Result of Action

The action of pyridoxine dipalmitate results in a variety of molecular and cellular effects. For instance, vitamin B6 deficiency can result in altered lymphocyte differentiation and maturation, reduced delayed-type hypersensitivity responses, impaired antibody production, decreased lymphocyte proliferation, and decreased interleukin (IL)-2 production .

Action Environment

The action, efficacy, and stability of pyridoxine dipalmitate can be influenced by various environmental factors. For example, a patented formulation contains pyridoxine 3,4-dicaprylate and pyridoxine 3,4-dipalmitate along with lemon grass (active ingredient) to activate the cell and to provide protection against UV . Apart from these, pyridoxine derivatives play important roles as antioxidants, androgen receptor antagonists, and more .

安全和危害

未来方向

The Pyridoxine Dipalmitate market presents a captivating array of competition, where the ability to adjust and come up with new ideas are crucial factors for achieving success . The future demand and key players in the Pyridoxine Dipalmitate market are poised to play pivotal roles in shaping the industry’s trajectory .

生化分析

Biochemical Properties

Pyridoxine dipalmitate represents the active form of vitamin B6, which undergoes conversion to pyridoxal 5′-phosphate (PLP) within the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates .

Cellular Effects

Pyridoxine dipalmitate has been shown to have significant effects on various types of cells. For instance, it has been found to improve physical abnormalities in certain cell types . Moreover, it has been shown to increase the resistance of nigral dopaminergic neurons to neurotoxicity .

Molecular Mechanism

Pyridoxine dipalmitate undergoes conversion to PLP within the body . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for the metabolism of amino acids, fatty acids, and carbohydrates . This suggests that pyridoxine dipalmitate exerts its effects at the molecular level through its conversion to PLP and subsequent participation in various biochemical reactions.

Temporal Effects in Laboratory Settings

While specific studies on the temporal effects of pyridoxine dipalmitate in laboratory settings are limited, it has been suggested that pyridoxine supplementation can increase the resistance of neurons to neurotoxicity over time .

Dosage Effects in Animal Models

While specific studies on the dosage effects of pyridoxine dipalmitate in animal models are limited, research has shown that pyridoxine treatment can increase the resistance of neurons to neurotoxicity in animal models .

Metabolic Pathways

Pyridoxine dipalmitate is involved in the metabolism of amino acids, fatty acids, and carbohydrates through its conversion to PLP . PLP, as the coenzyme form of vitamin B6, participates in numerous biochemical reactions essential for these metabolic processes .

Transport and Distribution

Research has shown that pyridoxine uptake by certain cell types involves a specific and regulated carrier-mediated process . This suggests that pyridoxine dipalmitate may be transported and distributed within cells and tissues through similar mechanisms.

准备方法

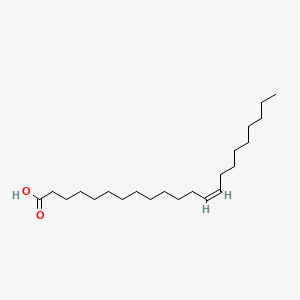

Synthetic Routes and Reaction Conditions: Pyridoxine dipalmitate is synthesized through the esterification of pyridoxine with palmitic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature conditions to ensure high yield and purity. The process involves the formation of an ester bond between the hydroxyl groups of pyridoxine and the carboxyl groups of palmitic acid .

Industrial Production Methods: In industrial settings, the synthesis of pyridoxine dipalmitate is optimized for large-scale production. The process involves the use of high-purity reactants and advanced catalytic systems to achieve efficient conversion rates. The reaction is carried out in a solvent system that facilitates the esterification process and allows for easy separation of the product .

化学反应分析

Types of Reactions: Pyridoxine dipalmitate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water or aqueous solutions, leading to the formation of pyridoxine and palmitic acid.

Oxidation: Pyridoxine dipalmitate can be oxidized under specific conditions to form oxidized derivatives, which may have different biological activities.

Reduction: Reduction reactions can convert pyridoxine dipalmitate into reduced forms with altered chemical properties

Major Products Formed: The major products formed from these reactions include pyridoxine, palmitic acid, and their respective oxidized or reduced derivatives .

相似化合物的比较

Pyridoxine (Vitamin B6): The parent compound of pyridoxine dipalmitate, known for its role in amino acid metabolism and neurotransmitter synthesis.

Pyridoxal: Another derivative of vitamin B6, involved in similar biochemical pathways but with different stability and solubility properties.

Pyridoxamine: A form of vitamin B6 that participates in various metabolic reactions and has distinct biological activities.

Uniqueness of Pyridoxine Dipalmitate: Pyridoxine dipalmitate is unique due to its enhanced stability and skin-permeating properties compared to other vitamin B6 derivatives. This makes it particularly useful in cosmetic and dermatological applications where stability and effective delivery are crucial .

属性

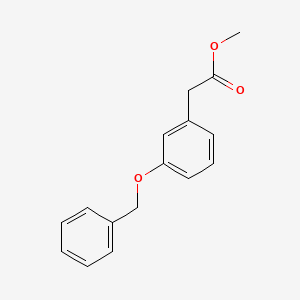

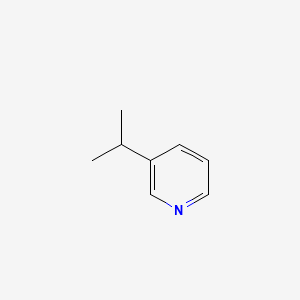

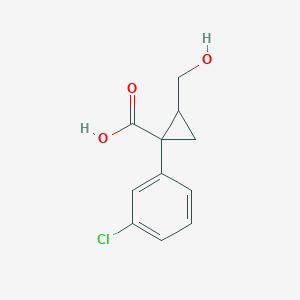

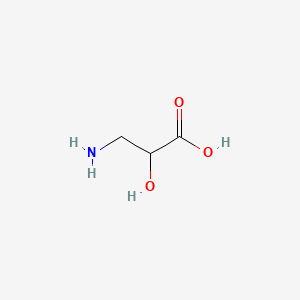

| { "Design of the Synthesis Pathway": "The synthesis of Pyridoxine dipalmitate can be achieved through the esterification of Pyridoxine with palmitic acid.", "Starting Materials": [ "Pyridoxine", "Palmitic acid", "Dicyclohexylcarbodiimide (DCC)", "Dimethylaminopyridine (DMAP)", "Chloroform", "Methanol", "Diethyl ether" ], "Reaction": [ "Pyridoxine is dissolved in chloroform and reacted with palmitic acid in the presence of DCC and DMAP as catalysts.", "The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "The resulting Pyridoxine dipalmitate is extracted from the reaction mixture using methanol and diethyl ether.", "The crude product is purified by recrystallization from a suitable solvent to obtain pure Pyridoxine dipalmitate." ] } | |

CAS 编号 |

635-38-1 |

分子式 |

C38H67NO5 |

分子量 |

617.9 g/mol |

IUPAC 名称 |

(4-hexadecanoyloxy-5-hydroxy-6-methylpyridin-3-yl) hexadecanoate |

InChI |

InChI=1S/C38H67NO5/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-35(40)43-34-32-39-33(3)37(42)38(34)44-36(41)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h32,42H,4-31H2,1-3H3 |

InChI 键 |

XQPZOTDPIYWJQZ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC1=CN=C(C(=C1COC(=O)CCCCCCCCCCCCCCC)O)C |

规范 SMILES |

CCCCCCCCCCCCCCCC(=O)OC1=CN=C(C(=C1OC(=O)CCCCCCCCCCCCCCC)O)C |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,5-Diacetyloxy-2-(iodomethyl)-6-methoxyoxan-3-yl] acetate](/img/structure/B3427957.png)

![2-[(Pyridin-2-ylmethyl)amino]acetonitrile](/img/structure/B3427963.png)

![2-[1-(Aminomethyl)cyclopentyl]acetic acid hydrochloride](/img/structure/B3428014.png)